molecular formula C15H17NO3 B054182 3-Hydroxy Agomelatine

3-Hydroxy Agomelatine

Cat. No.: B054182
M. Wt: 259.30 g/mol
InChI Key: VUBBOOVHTBZRTJ-UHFFFAOYSA-N
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Description

3-Hydroxy agomelatine is a metabolite of agomelatine, a well-known antidepressant used for the treatment of major depressive disorders. Agomelatine itself is a melatonergic agonist and a serotonin receptor antagonist. The compound this compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .

Scientific Research Applications

3-Hydroxy agomelatine has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of hydroxylation reactions and the synthesis of related compounds.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with serotonin and melatonin receptors.

    Medicine: Research focuses on its potential therapeutic effects, including its antidepressant and anxiolytic properties.

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

Target of Action

3-Hydroxy Agomelatine, a metabolite of Agomelatine, is known to interact with melatonin MT1 and MT2 receptors as a potent agonist, and with serotonin 5-HT2C receptors as a neutral antagonist . These receptors play a crucial role in the regulation of mood, anxiety, and circadian rhythms .

Mode of Action

The compound’s interaction with its targets leads to a unique synergistic action. The activation of melatonin receptors and the simultaneous blocking of 5-HT2C receptors result in a range of psychotropic effects . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these two properties of this compound translate into a synergistic action .

Biochemical Pathways

This compound affects multiple cellular pathways. It leads to increases in hippocampal proliferation, maturation, and survival through the modulation of various cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also affects key targets such as early genes and kinases .

Pharmacokinetics

Agomelatine undergoes extensive first-pass hepatic metabolism, resulting in the formation of this compound . The compound displays irregular absorption profiles and large interindividual variability (IIV) and interoccasion variability of pharmacokinetics . The intrinsic clearance of Agomelatine has an estimated IIV of 130.8% and interoccasion variability of 28.5% .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It resynchronizes circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It also increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Furthermore, it has been shown to decrease the protein levels of trigger Toll-like receptor (TLR4)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway components together with nucleotide-binding domain, leucine-rich-containing family, pyrin domain–containing-3 (NLRP3) inflammasome components .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of liver disease. For instance, portosystemic shunting associated with liver disease might lead to significant alterations of Agomelatine pharmacokinetics, and lead to substantially increased exposure .

Safety and Hazards

The safety data sheet for 3-Hydroxy Agomelatine indicates that it should be handled with care . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult .

Biochemical Analysis

Biochemical Properties

3-Hydroxy Agomelatine has been found to act as a 5-HT2C receptor antagonist, with an IC50 of 3.2 μM and a Ki of 1.8 μM . This suggests that this compound interacts with 5-HT2C receptors, potentially influencing the activity of these proteins and impacting biochemical reactions within the cell .

Cellular Effects

Its parent compound, Agomelatine, has been shown to have effects on various types of cells and cellular processes . For instance, Agomelatine has been shown to increase hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways

Molecular Mechanism

It is known to act as an antagonist at 5-HT2C receptors . This suggests that it may exert its effects at the molecular level by binding to these receptors and inhibiting their activity .

Temporal Effects in Laboratory Settings

One study showed that Agomelatine demonstrated faster efficacy within 2 weeks compared to SSRIs

Dosage Effects in Animal Models

One study showed that Agomelatine treatment significantly improved depression-like behavior in mice

Metabolic Pathways

It is known that Agomelatine undergoes extensive first-pass hepatic metabolism

Transport and Distribution

It is known that Agomelatine undergoes extensive first-pass hepatic metabolism, suggesting that it may be transported and distributed within the liver .

Subcellular Localization

It is known that Agomelatine is localized within the endoplasmic reticulum (ER) and also within spherical, vesicular structures located in the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy agomelatine typically involves the hydroxylation of agomelatine. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of a hydroxylating agent in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxylation process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy agomelatine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Comparison with Similar Compounds

    Agomelatine: The parent compound, known for its antidepressant properties.

    7-Desmethyl agomelatine: Another metabolite with similar pharmacological effects.

    Melatonin: A natural hormone with similar receptor interactions.

Uniqueness: 3-Hydroxy agomelatine is unique due to its specific hydroxylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. This modification can lead to differences in receptor affinity and efficacy, making it a valuable compound for targeted research .

Properties

IUPAC Name

N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBBOOVHTBZRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing a sensitive analytical method for 3-Hydroxy Agomelatine in the context of Agomelatine research?

A: this compound is a key metabolite of the antidepressant drug Agomelatine. Developing a sensitive and accurate analytical method, like the LC-MS/MS method described in the paper [], is crucial for several reasons:

    Q2: What specific challenges did the researchers address in developing the LC-MS/MS method for this compound analysis?

    A: The paper [] highlights the need for a highly sensitive and specific method for analyzing this compound in human plasma. This is due to:

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